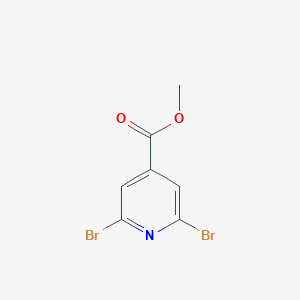

4-bromo-2-nitro-1H-imidazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-bromo-2-nitro-1H-imidazole derivatives often involves nucleophilic substitution reactions. For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with sodium methoxide in methanol or with potassium cyanide in DMSO leads to the substitution of the 2-bromine atom by methoxy or cyano groups, respectively (Chauvière, Jaud, & Rameau, 1995). This highlights the compound's reactivity towards nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of 4-bromo-2-nitro-1H-imidazole derivatives has been elucidated using crystallography and molecular mechanics, revealing monoclinic crystalline systems with specific space groups and cell dimensions. For instance, 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole showcase monoclinic systems with defined cell parameters (Chauvière, Jaud, & Rameau, 1995).

Chemical Reactions and Properties

4-Bromo-2-nitro-1H-imidazole undergoes various chemical reactions, including rearrangements and interactions with other compounds, to form imidazo[1,2-a]pyridines and indoles, showcasing its versatility in chemical synthesis (Khalafy, Setamdideh, & Dilmaghani, 2002).

Physical Properties Analysis

The physical properties, including crystalline structure and geometric parameters of 4-bromo-2-nitro-1H-imidazole derivatives, are crucial for understanding their reactivity and potential applications in various fields. These compounds exhibit specific crystallization patterns and solid-state geometries that are consistent with their molecular structures (Chauvière, Jaud, & Rameau, 1995).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-nitro-1H-imidazole derivatives, including their reactivity and interactions with various chemical agents, highlight their potential in the synthesis of bioactive molecules and as intermediates in organic synthesis. For instance, the radical bromination of 5-bromomethyl-4-nitroimidazoles showcases their utility as precursors in the preparation of hypoxia-selective prodrugs (Lu et al., 2013).

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Packing

Research on closely related 4-nitroimidazole derivatives, including 5-bromo-2-methyl-4-nitro-1H-imidazole, reveals the significance of crystal packing motifs connected by N-H...N hydrogen bonding. These studies highlight the structural differences in interactions between chains formed in the crystal lattice, demonstrating the role of halogen bonds in connecting these chains into two-dimensional grids, which is essential for understanding the material properties of such compounds (Wagner, Rwierczek, & Kubicki, 2007).

Synthetic Applications

A Sandmeyer-type reaction for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide showcases the synthetic utility of bromo-nitroimidazole derivatives. This process facilitates the transformation of sulfur to sulfate and the oxidation of Cu(I) to Cu(II), highlighting the compound's relevance in complex synthesis and material science (Lobana, Sultana, & Butcher, 2011).

Interaction with Amino Acids

The reaction of nitrohaloimidazoles with amino acids has been explored to synthesize a series of N-substituted amino acids. This interaction underscores the compound's versatility in forming novel organic compounds with potential applications in pharmaceuticals and bioactive materials (Кочергин et al., 2013).

Spectroscopic and Computational Analysis

Studies on new alkyl-oxime derivatives obtained from 2-methyl-4(5)-nitro-1H-imidazole with 2-bromo-1-phenylethanone derivatives emphasize the compound's contribution to the development of new materials with specified electronic and structural properties. Spectroscopic characterization and computational analysis help in the precise determination of molecular structures and the understanding of electronic properties (Sánchez-Pavón et al., 2020).

Antimicrobial Activity

Research on the synthesis of novel imidazoles, including derivatives of 4-bromo-2-nitro-1H-imidazole, has demonstrated potent antimicrobial properties. These studies contribute to the development of new antimicrobial agents, highlighting the compound's potential in pharmaceutical applications (Rekha et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-2-1-5-3(6-2)7(8)9/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIWERSFZMOJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559321 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-nitro-1H-imidazole | |

CAS RN |

121816-84-0 | |

| Record name | 5-Bromo-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

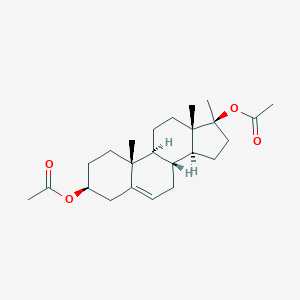

![[(3S,8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13,17-trimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B51828.png)

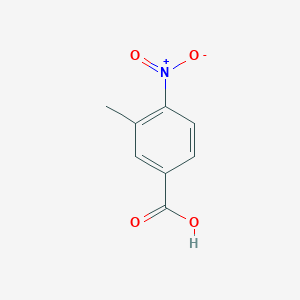

![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)